molecular formula C16H23NO5 B13511465 (R)-2-(Tert-butoxycarbonylamino-methyl)-3-(2-methoxy-phenyl)-propionic acid

(R)-2-(Tert-butoxycarbonylamino-methyl)-3-(2-methoxy-phenyl)-propionic acid

Cat. No.: B13511465
M. Wt: 309.36 g/mol
InChI Key: WZPMAEBPCWOYJK-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid is a compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxyphenyl moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for the continuous flow of reactants and products, reducing the need for large batch reactors and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl moiety can yield quinones, while reduction of the carbonyl groups can produce alcohols .

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid involves its ability to form stable amide bonds and participate in various chemical reactions. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites on the molecule. The methoxyphenyl moiety can interact with various molecular targets, including enzymes and receptors, through hydrophobic and aromatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-2-[(2-methoxyphenyl)methyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

WZPMAEBPCWOYJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC)C(=O)O

Origin of Product

United States

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